molecular formula C13H18ClNO2 B1486658 Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate CAS No. 886366-08-1

Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate

Cat. No. B1486658
M. Wt: 255.74 g/mol
InChI Key: PLLPOWPAMFQAPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanism .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antihyperlipidemic Agents

A series of compounds including ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate were synthesized and evaluated for their hypolipidemic and hypoglycemic activities. Among these, one compound demonstrated significant biological activity and toxicity, offering insights into structure-activity relationships (Kawamatsu et al., 1980).

Gastro-intestinal Absorption

Research on the bioavailability of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate (AL-294), an antihyperlipidemic drug, across different dosage forms in rats and dogs revealed that emulsion forms enhance absorption significantly. This has implications for formulating such drugs for improved efficacy (Toguchi et al., 1990).

Stereoselective Synthesis

The diastereoisomeric ethyl 2-chloro-3-hydroxy-3-phenyl-propionates were synthesized through different methods, providing a basis for understanding the stereochemistry of reactions involving chloro-2 hydroxy-3 phenyl propionates. This research contributes to the field of stereoselective synthesis and could impact the development of chiral drugs (Roux-Schmitt et al., 1970).

Physiological Factors on Bioavailability

Investigations into how physiological factors affect the bioavailability of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate in an emulsion in rats have shown the importance of the small intestine's upper portion for absorption. This research highlights the critical role of bile salts and pancreatic juice in the absorption process, offering valuable insights for drug formulation (Toguchi et al., 1990).

Effects of Emulsion Formulation

The study on the impact of emulsion formulation's physicochemical properties on the bioavailability of the same compound in rats and dogs emphasized the significance of particle size for drug absorption. This suggests strategies for enhancing the effectiveness of poorly water-soluble drugs through formulation optimization (Toguchi et al., 1990).

Chemoenzymatic Synthesis

Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid utilized ethyl (S)-3-hydroxy-3-phenylpropionate as a key intermediate. This approach, involving asymmetric reduction and kinetic resolution, demonstrates the potential for producing chiral building blocks for pharmaceuticals (Varga et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes recommended handling and storage procedures .

properties

IUPAC Name

ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-3-17-13(16)11(9-15-2)7-10-5-4-6-12(14)8-10/h4-6,8,11,15H,3,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLPOWPAMFQAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Cl)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661402
Record name Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-chloro-phenyl)-2-methylaminomethyl-propionate

CAS RN

886366-08-1
Record name Ethyl 2-[(3-chlorophenyl)methyl]-3-(methylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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